2-[2-(DIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N'-HYDROXYETHANIMIDAMIDE
Overview
Description
2-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-N’-hydroxyethanimidamide is a compound of significant interest in the field of organic chemistry. This compound features a benzimidazole core substituted with a difluoromethyl group and a hydroxyethanimidamide moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-N’-hydroxyethanimidamide typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The benzimidazole core can be synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for difluoromethylation reactions and the development of more efficient catalysts for the condensation and hydroxylamine reactions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-N’-hydroxyethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while reduction can produce difluoromethyl amines .
Scientific Research Applications
2-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The benzimidazole core is known to interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and difluoromethylated compounds such as:
- 2-(difluoromethyl)-1H-benzimidazole
- 2-(trifluoromethyl)-1H-benzimidazole
- 2-(difluoromethyl)-1H-imidazole
Uniqueness
What sets 2-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-N’-hydroxyethanimidamide apart is the combination of the difluoromethyl group and the hydroxyethanimidamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-(difluoromethyl)benzimidazol-1-yl]-N'-hydroxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4O/c11-9(12)10-14-6-3-1-2-4-7(6)16(10)5-8(13)15-17/h1-4,9,17H,5H2,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFDCWSJSKYOOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=NO)N)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2C/C(=N/O)/N)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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